

Limit of detection and quantification for Usaramine in animal feed

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Compound of Interest

Compound Name: Usaramine

Cat. No.: B025058

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A comprehensive evaluation of analytical methodologies for the detection and quantification of **Usaramine**, a pyrrolizidine alkaloid (PA), in animal feed is crucial for ensuring animal health and safety. This guide provides a comparative overview of the performance of various analytical techniques, with a focus on the limit of detection (LOD) and limit of quantification (LOQ), supported by experimental data from peer-reviewed studies.

Comparison of Analytical Methods

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and selective determination of pyrrolizidine alkaloids in complex matrices like animal feed. The performance of these methods can vary based on the specific instrumentation, sample preparation, and analytical conditions. Below is a summary of reported limits of detection and quantification for PAs in animal feed.

Analytical Method	Analyte(s)	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
LC-MS	Pyrrolizidine Alkaloids (individual)	Feed materials (grass and alfalfa silage, hay)	-	5 µg/kg	[1]
LC-ESI-MS/MS	10 PAs and 4 PA N-oxides	Animal feed (grass silage)	0.14 µg/kg (senkirkine) - 1.3 µg/kg (retrorsine-N-oxide/monocrotaline-N-oxide)	-	[2]
LC-MS/MS	28 Pyrrolizidine Alkaloids	Compound feeds for horses	-	1-5 µg/kg	[3]
LC-MS/MS	28 Analytes	Various food matrices (including herbs, spices)	-	down to 1 µg/kg	[4]
LC-MS/MS	35 Pyrrolizidine Alkaloids	Plant-based foods and honey	-	0.6 µg/kg (individual PAs), 1.2 µg/kg (coeluting isomers)	

It is important to note that while "**Usaramine**" was the target analyte, much of the available research focuses on a broader range of pyrrolizidine alkaloids, as these compounds often occur as complex mixtures in contaminated plant material. The provided data represents the capabilities of modern analytical methods for this class of toxins.

Regulatory Context

While specific regulations for **Usaramine** in animal feed are not globally harmonized, the European Commission has set maximum levels for the sum of certain pyrrolizidine alkaloids in specific food commodities through Regulation (EU) 2020/2040, which came into effect in July 2022.^[4]^[5] These levels, although for human food, underscore the regulatory concern regarding PA contamination. For instance, the maximum level in herbal infusions (dried product) is set at 200 µg/kg.^[5] A risk assessment for horses suggested that PA contamination should be limited to <90 µg/kg in equine compound feeds.^[3] The European Food Safety Authority (EFSA) has also published scientific opinions on the risks of PAs in food and feed, highlighting them as genotoxic carcinogens.^[6]^[7]

Experimental Protocol: LC-MS Method for PA Determination in Feeds

The following protocol is a summary of the validated method described by Kowalczyk et al. (2021) for the determination of pyrrolizidine alkaloids in feed materials.^[1]^[8]

1. Sample Preparation and Extraction:

- Homogenization: Grind and homogenize the feed sample.
- Extraction: Extract PAs from the sample using sulphuric acid.

2. Extract Purification:

- Solid-Phase Extraction (SPE): Purify the extract using cation exchange cartridges.
- Elution: Elute the PAs from the cartridges using a solvent mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine.

3. Analysis by LC-MS:

- Reconstitution: Evaporate the eluate and reconstitute the residue in a water and methanol mixture.

- LC Separation: Inject the reconstituted sample into a liquid chromatography system for separation of the analytes.
- MS Detection: Detect and quantify the PAs using a mass spectrometer.

Method Validation: The method was validated according to SANTE/11945/2015 guidelines, demonstrating:

- Recovery: 84.1% to 112.9%
- Repeatability: 3.0% to 13.6%
- Reproducibility: 4.8% to 18.9%
- Limit of Quantification (LOQ): 5 µg/kg for individual alkaloids.[1]

Experimental Workflow



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Caption: Workflow for the analysis of pyrrolizidine alkaloids in animal feed.

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